molecular formula C23H14N4O3 B12480605 2-quinolin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-quinolin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B12480605
M. Wt: 394.4 g/mol
InChI Key: MEOKHTVBFJQYEF-UHFFFAOYSA-N
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Description

2-quinolin-4-yl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-quinolin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of quinoline derivatives with appropriate triazine precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the tetracyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-quinolin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

2-quinolin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-quinolin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-quinolin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is unique due to its complex tetracyclic structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C23H14N4O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-quinolin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C23H14N4O3/c28-20-14-7-2-1-6-13(14)19-17(20)16(18-21(25-19)26-23(30)27-22(18)29)12-9-10-24-15-8-4-3-5-11(12)15/h1-10,16H,(H3,25,26,27,29,30)

InChI Key

MEOKHTVBFJQYEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(C4=C(N3)NC(=O)NC4=O)C5=CC=NC6=CC=CC=C56

Origin of Product

United States

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